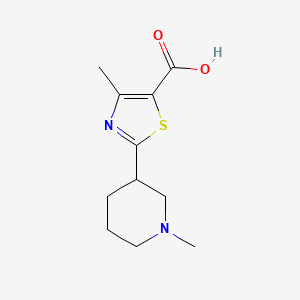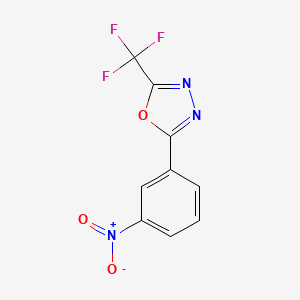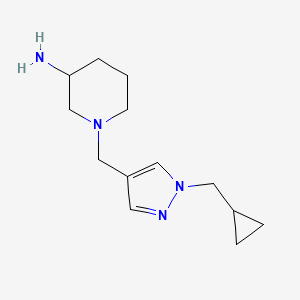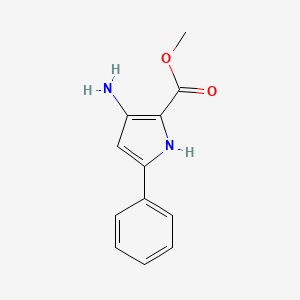
4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid
Vue d'ensemble
Description
“4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid” is a chemical compound with the molecular weight of 313.25 . It is also known as "4-methyl-2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O2S.2ClH/c1-7-10(11(14)15)16-9(13-7)6-8-2-4-12-5-3-8;;/h8,12H,2-6H2,1H3,(H,14,15);2*1H . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine atoms in the molecule.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activity
Compounds related to the thiazole ring have been found to have analgesic (pain-relieving) and anti-inflammatory effects . This makes them potentially useful in the treatment of conditions like arthritis and other inflammatory diseases.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal properties . This means they could be used in the development of new drugs to treat infections caused by bacteria and fungi.
Antiviral Activity
Thiazole compounds have also been found to have antiviral properties . This could make them useful in the treatment of various viral infections.
Diuretic Activity
Some thiazole derivatives have been found to have diuretic effects . Diuretics help your body get rid of salt and water by making your kidneys put more sodium into your urine. The sodium, in turn, takes water with it from your blood.
Anticonvulsant Activity
Thiazole derivatives have been found to have anticonvulsant properties . This means they could be used in the treatment of epilepsy and other conditions that cause seizures.
Neuroprotective Activity
Compounds related to the thiazole ring have been found to have neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic effects . This means they could potentially be used in the treatment of various types of cancer.
Safety and Hazards
Mécanisme D'action
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with various biological targets . These molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Mode of Action
The thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This allows thiazole-containing molecules to behave unpredictably when entering physiological systems, potentially resetting the system differently .
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways . They can activate or stop these pathways, leading to different physiological responses .
Result of Action
Thiazole derivatives have been found to have various biological activities, including antimicrobial, antiviral, and anticancer effects .
Propriétés
IUPAC Name |
4-methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-7-9(11(14)15)16-10(12-7)8-4-3-5-13(2)6-8/h8H,3-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHYZRTWJCKBTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN(C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1472978.png)
![5,7-dichloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1472979.png)
![(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1472982.png)




![(1-(2,2,2-trifluoroethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1472988.png)
![N-ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1472989.png)
![4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1472991.png)

![4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1472995.png)
![N-cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1472997.png)
![tert-butyl 5-(pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472999.png)